molecular formula C11H12O4 B13605010 Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate

Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate

Cat. No.: B13605010
M. Wt: 208.21 g/mol
InChI Key: WGZLRQYVHHASBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate is a synthetic ester derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a hydroxyacetate moiety. Evidence indicates its inclusion in product catalogs (e.g., CymitQuimica), though current availability is listed as discontinued . Its molecular formula and stereochemical configuration remain unspecified in the provided evidence, but analogous compounds suggest a focus on α-glucosidase inhibitory activity .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetate

InChI

InChI=1S/C11H12O4/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10,12H,4-5H2,1H3

InChI Key

WGZLRQYVHHASBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1)OCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its desired form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-rich benzofuran moiety enables substitution reactions at activated positions. In studies with analogous dihydrobenzofuran derivatives:

  • Reagents : 2-Fluorobenzonitrile reacts with α-substituted methanethiols (e.g., -COCH₃, -COOCH₃) under Cs₂CO₃/DMSO conditions.

  • Yields : 75–85% for electron-withdrawing substituents (e.g., -F, -COCH₃), dropping to 31% for electron-donating groups (e.g., -OMe) due to reduced electrophilicity .

Table 1: NAS Reaction Outcomes with Dihydrobenzofuran Derivatives

EntryR₁R₃ProductYield (%)
13-F-COCH₃5a78
2H-COOCH₃5b76
94-OMe-COOCH₂CH₃5i31

Reduction Reactions

The dihydrobenzofuran ring undergoes selective reduction:

  • Conditions : Mg/MeOH/THF at −15°C converts benzofurans to trans-2,3-dihydrobenzofuran derivatives.

  • Mechanism : Radical-mediated hydrogenation preserves stereochemistry, yielding trans-products with >70% efficiency .

Key Steps:

  • Reduction : Benzofuran → Dihydrobenzofuran (ΔG = −8.4 kcal/mol via TS1).

  • Hydrolysis : Ester → Carboxylic acid using NaOH/H₂O/THF .

Ester Hydrolysis and Functionalization

The methyl ester group is susceptible to hydrolysis and subsequent derivatization:

  • Base Hydrolysis : 2 M NaOH in THF/MeOH/H₂O (70°C, 12 h) yields carboxylic acids (9 ) quantitatively .

  • Amide Coupling : Carboxylic acids react with amines via EDCI/HOBt, forming amides (10 ) with 65–89% yields .

Acid-Promoted Cyclization and Dimerization

Brønsted acids (e.g., MsOH) induce cascade reactions:

  • Conditions : 10–100 mol% MsOH in DCE at 60°C.

  • Products : γ-Ylidene-butenolides (3a ) and pyrano-ketal-lactones (2a ) form via tautomerization and Michael addition .

Table 2: Acid-Catalyzed Reaction Outcomes

Catalyst (mol%)SolventTempMajor ProductYield (%)
MsOH (50)DCE60°C2a 70
TFA (10)DCE60°C3a 32

Chalcogen Incorporation

I₂/DMSO systems enable selenylation/telluration:

  • Substrates : Allyl-phenols react with diaryl diselenides/disulfides.

  • Yields : 40–99% for Se- or Te-containing dihydrobenzofurans (7–9 ) .

Key Advantages:

  • Solvent- and metal-free.

  • Short reaction times (1–3 h).

Lactonization and Hemiketal Formation

α,β-Unsaturated γ-ketoesters undergo intramolecular lactonization under acidic conditions:

  • Pathway : Tautomerization → Enolization → Hemiketalization → Lactonization (ΔG‡ = 26.9 kcal/mol) .

  • Stereoselectivity : trans-Lactones dominate due to thermodynamic control.

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous benzofurans undergo Pd-catalyzed coupling:

  • Conditions : PdCl₂(dppf)·DCM, Na₂CO₃, 1,2-dimethoxyethane/H₂O (70°C).

  • Outcome : Aryl/heteroaryl groups introduced at C-5 with >70% yields .

Scientific Research Applications

Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the 2,3-dihydrobenzofuran scaffold but differ in substituents, ester groups, and oxidation states. Key comparisons are outlined below:

Structural Analogues and Physical Properties

Compound Name Substituents/Modifications Molecular Formula Similarity Score Key Properties/Applications References
2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid Hydroxyacetic acid (free acid form) C₁₀H₁₀O₅ 0.89 Higher polarity; potential for salt formation
Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate Oxo group replaces hydroxyl; ethyl ester C₁₂H₁₂O₄ 0.82 Increased electrophilicity; commercial availability
(2,3-Dihydrobenzofuran-2-yl)methanol Methanol substituent at C2 C₉H₁₀O₂ 0.80 Simplified structure; lower molecular weight
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Hydroxy group at C6; acetate at C3 C₁₁H₁₂O₅ 0.77 Altered substitution pattern; unknown bioactivity
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate Propanoate ester with dioxoisoindolinyl group C₂₂H₂₁NO₆ Enhanced lipophilicity; synthetic intermediate

Functional Group Impact on Reactivity and Bioactivity

  • Hydroxy vs. In contrast, the oxo group in Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate increases electrophilicity, favoring reactions such as nucleophilic additions .
  • Ester Chain Length: Methyl esters (e.g., target compound) generally exhibit lower hydrophobicity than ethyl or propyl esters. For example, Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate’s longer chain may improve membrane permeability but reduce metabolic stability .
  • The target compound’s bioactivity remains underexplored but could align with this trend.

Biological Activity

Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate is a compound derived from the benzofuran family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Properties

Chemical Formula : C11_{11}H12_{12}O3_3
Molecular Weight : 192.21 g/mol
CAS Number : 155852-41-8
Physical State : Pale-yellow to yellow-brown liquid with a purity of 95% .

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is often assessed using assays such as DPPH and ABTS radical scavenging methods .
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are important in the management of conditions like Alzheimer's disease and diabetes .
  • Cannabinoid Receptor Modulation : Similar compounds in the benzofuran class have been studied for their ability to act as selective agonists for cannabinoid receptors, particularly CB2, suggesting potential anti-inflammatory effects .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated through various assays:

Assay TypeResult (IC50 values)
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

These results indicate that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15 µg/mL
Escherichia coli20 µg/mL

This suggests that this compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that compounds with similar structures can exert neuroprotective effects through modulation of neurotransmitter systems and reduction of neuroinflammation. These findings position this compound as a potential therapeutic agent in neurodegenerative diseases .

Case Studies

  • Study on Antioxidant and Antimicrobial Activities : A comprehensive analysis involving various derivatives of dihydrobenzofurans revealed that this compound exhibited superior antioxidant and antimicrobial properties compared to standard reference compounds .
  • Evaluation in Neurodegenerative Models : In vitro studies using neuronal cell lines demonstrated that this compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions, indicating its potential as a neuroprotective agent .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetate?

The compound is typically synthesized via coupling reactions. For example, Suzuki-Miyaura cross-coupling can be employed using boronic acid derivatives (e.g., (2,3-dihydrobenzofuran-5-yl)boronic acid) and halogenated esters (e.g., methyl 5-bromo-2-methylthiazole-4-carboxylate) under palladium catalysis . Alternatively, esterification of the corresponding hydroxyacetic acid precursor (2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid) with methanol in the presence of acid catalysts may be used, though racemization risks during purification must be mitigated .

Q. Which spectroscopic techniques are employed to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the stereochemistry of the hydroxyacetate moiety and dihydrobenzofuran ring . Infrared (IR) spectroscopy identifies functional groups like ester carbonyl (C=O) and hydroxyl (O-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What are the primary research applications of this compound?

It serves as a chiral building block in pharmaceutical synthesis, particularly for benzofuran-derived therapeutics. For instance, derivatives of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid are intermediates in drugs like Darifenacin hydrobromide, a bladder dysfunction treatment . Its hydroxyacetate group also enables further functionalization for bioactive molecule development .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Racemization at the α-hydroxy position is a key concern. Silica gel chromatography may induce partial racemization due to acidic protons; alternatives like reverse-phase HPLC or non-acidic purification methods (e.g., crystallization) are recommended . Chiral catalysts (e.g., HBF₄·OEt₂) during esterification can enhance enantiomeric excess (ee) . Absolute configuration determination via X-ray crystallography or chiral shift reagents is critical for validation .

Q. What strategies optimize yield in multi-step syntheses?

  • Reaction Solvents : Polar aprotic solvents (e.g., THF) improve boronic acid coupling efficiency .
  • Catalyst Systems : Palladium/ligand combinations (e.g., Pd(PPh₃)₄) enhance cross-coupling yields .
  • Temperature Control : Maintaining low temperatures (0–5°C) during sensitive steps (e.g., NaH-mediated reactions) minimizes side products .
  • Purification : Flash chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) improves recovery .

Q. How are conflicting spectroscopic data resolved in structural studies?

Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from dynamic stereochemical effects or impurities. Comparative analysis with literature data , deuterium exchange experiments for OH groups, and 2D NMR techniques (COSY, HSQC) clarify connectivity. X-ray crystallography provides definitive confirmation of solid-state structure .

Q. What are the analytical challenges in quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection is standard, but co-elution with by-products (e.g., dimer impurities) requires method optimization. Mass spectrometry-coupled LC (LC-MS) enhances specificity, particularly for trace analysis in biological matrices . Internal standards (e.g., deuterated analogs) improve quantification accuracy .

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